(4-Benzylphenoxy)acetonitrile
Description
Contextualization within Organic Synthesis and Advanced Materials Science
In the field of organic synthesis, acetonitrile (B52724) and its derivatives are fundamental building blocks. mdpi.comntnu.no Acetonitrile is frequently used as a solvent and as a source of a two-carbon fragment or a nitrogen atom for constructing larger molecules. mdpi.com The cyanomethyl group (–CH2CN) in (4-Benzylphenoxy)acetonitrile is particularly valuable; its acidic methylene (B1212753) protons and the electrophilic carbon of the nitrile group allow for a wide range of chemical transformations. ntnu.no The broader class of aryloxyacetonitriles serves as precursors for medicinally significant heterocyclic compounds, which are ring structures containing atoms of at least two different elements. openmedicinalchemistryjournal.com The synthesis of these compounds often relies on the reactivity of the nitrile functional group.
While direct applications of this compound in advanced materials science are not extensively documented, its structural components are relevant to the field. Advanced materials science focuses on designing and creating materials with specific, novel properties for applications in electronics, energy, and biomedicine. aprcomposites.com.auresearchgate.net Aromatic ethers are known for their thermal stability, and the combination of rigid and flexible molecular parts, as seen in this compound, is a design principle for liquid crystals and functional polymers. The nitrile group's high polarity is also a feature exploited in materials for electronic applications. core.ac.uk The development of materials often involves the precise assembly of molecular units, a process for which tailored organic molecules are essential. aprcomposites.com.au
Significance as a Versatile Synthetic Intermediate and Molecular Scaffold
A synthetic intermediate is a compound that is the product of one reaction step and the starting material for the next in a multi-step synthesis. this compound is a prime example of a versatile intermediate because its different structural parts can be modified independently. This versatility allows chemists to use it as a platform to create a diverse library of related molecules.
The concept of a molecular scaffold is central to modern drug discovery and materials science. nih.govmdpi.comnih.gov A scaffold is a core structure that provides a specific three-dimensional arrangement for attached chemical groups. nih.gov By systematically changing the groups attached to the scaffold, researchers can fine-tune the molecule's properties to achieve a desired biological activity or material function. nih.govrsc.org this compound possesses the key attributes of a useful molecular scaffold: a stable core and multiple points for chemical modification.
Table 2: Key Functional Moieties of this compound and Their Synthetic Potential
| Molecular Moiety | Description | Synthetic Potential |
|---|---|---|
| Benzyl (B1604629) Group (C6H5CH2–) | An aromatic ring attached to a methylene bridge. | The aromatic ring can undergo electrophilic substitution. The entire group can be removed or modified through hydrogenolysis. |
| Phenoxy Ether (–O–) | An ether linkage connecting the two aromatic systems. | Generally stable, providing a robust connection. Can be cleaved under harsh conditions if necessary. |
| Acetonitrile Group (–CH2CN) | A cyanomethyl functional group. | The methylene protons are acidic and can be removed to form a nucleophile. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to numerous other compound classes. ntnu.no |
Overview of Research Trajectories for Aryloxyacetonitrile Derivatives
Research involving aryloxyacetonitrile derivatives is advancing along several key trajectories, primarily driven by the fields of medicinal chemistry and synthetic methodology development.
A dominant research trend is the use of these derivatives as starting materials for the synthesis of new biologically active compounds. nih.gov Medicinal chemists design and create novel molecules with the potential to become drugs for treating a wide range of diseases. openaccessjournals.com The aryloxyacetonitrile framework is a valuable starting point for building the complex heterocyclic structures often found in pharmaceuticals. openmedicinalchemistryjournal.comnih.gov Research in this area focuses on creating libraries of derivatives and testing them for activities such as anticancer, anti-inflammatory, or antiviral effects.
Another significant research direction involves the development of new and more efficient methods for chemical synthesis. nih.gov Organic synthesis is constantly evolving, with a focus on precision, efficiency, and sustainability. nih.govmdpi.com Aryloxyacetonitrile derivatives often serve as model compounds for testing new catalytic systems or reaction conditions. For example, recent trends in synthesis emphasize the direct functionalization of C–H bonds, and the various C–H bonds in a molecule like this compound provide a rich substrate for exploring such novel transformations. rsc.org
A third, emerging trajectory is the exploration of aryloxyacetonitrile derivatives in the context of materials science. As the demand for sophisticated materials with tailored optical, electronic, or self-assembly properties grows, researchers are looking to novel organic molecules as building blocks. rsc.org The structural features of aryloxyacetonitriles—their rigidity, polarity, and potential for forming intermolecular interactions—make them attractive candidates for the rational design of new functional materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(4-benzylphenoxy)acetonitrile |
InChI |
InChI=1S/C15H13NO/c16-10-11-17-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9H,11-12H2 |
InChI Key |
UKHVGWCOZVFHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC#N |
Origin of Product |
United States |
Synthetic Methodologies and Advancements for 4 Benzylphenoxy Acetonitrile
Classical Approaches to (4-Benzylphenoxy)acetonitrile Synthesis
Traditional methods for synthesizing this compound primarily rely on robust and well-understood reaction mechanisms, particularly nucleophilic substitution.
Nucleophilic Substitution Reactions
The most direct and classical method for preparing this compound is through a Williamson ether synthesis. wikipedia.orgfrancis-press.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The synthesis involves two main steps:
Deprotonation of 4-Benzylphenol (B16752): The phenolic hydroxyl group of 4-benzylphenol is first deprotonated using a suitable base to form the more nucleophilic 4-benzylphenoxide ion. Common bases for this purpose include alkali metal hydroxides (like sodium hydroxide (B78521) or potassium hydroxide), carbonates (such as potassium carbonate), or metal hydrides (like sodium hydride). wikipedia.org
Nucleophilic Attack: The resulting 4-benzylphenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. This attack displaces the halide leaving group, forming the desired ether linkage and yielding this compound.
The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (B52724), acetone, or N,N-dimethylformamide (DMF), which can solvate the cation of the base while not interfering with the nucleophile, thereby facilitating the SN2 reaction. wikipedia.org The addition of a catalyst like sodium iodide can enhance the reaction rate when using chloroacetonitrile, by converting it in situ to the more reactive iodoacetonitrile.
A representative reaction scheme is as follows: Reaction of 4-benzylphenol with chloroacetonitrile in the presence of a base.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| 4-Benzylphenol | Chloroacetonitrile | K₂CO₃ | Acetonitrile | 50-100 °C, 1-8 h |
| 4-Benzylphenol | Bromoacetonitrile | NaOH | DMF | 50-100 °C, 1-8 h |
| 4-Benzylphenol | Chloroacetonitrile | NaH | THF | Room Temp to 60 °C |
Cyanation Strategies
While the Williamson ether synthesis using a haloacetonitrile is the most common approach, other classical cyanation strategies could theoretically be employed in a multi-step sequence. For instance, one could first synthesize 2-(4-benzylphenoxy)ethanol, convert the alcohol to a good leaving group (like a tosylate or mesylate), and then displace it with a cyanide salt (e.g., sodium cyanide or potassium cyanide). However, this pathway is less atom-economical and more circuitous than the direct reaction with a haloacetonitrile. Therefore, the preferred classical strategy for introducing the cyanomethyl group onto the phenolic oxygen remains the direct O-alkylation with chloro- or bromoacetonitrile.
Modern and Green Chemistry Principles in this compound Production
Contemporary synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. benthamdirect.com These principles have been applied to etherification and cyanation reactions, offering advanced alternatives to classical methods.
Catalytic Reaction Systems (e.g., Metal-Catalyzed Cyanomethylation)
Modern synthetic methods are increasingly reliant on catalysis to achieve high efficiency and selectivity. While specific research on the metal-catalyzed cyanomethylation of 4-benzylphenol is not widely documented, the principles can be extrapolated from related transformations. Transition-metal catalysis, particularly with copper or nickel, offers pathways for C–O bond formation and cyanation. For instance, nickel-catalyzed deoxycyanation reactions have been developed for activated phenols, converting the C-O bond of a phenolic compound into a C-CN bond. acs.org Although this specific reaction would not produce the target molecule, it highlights the potential of transition metals to mediate cyanation. A more relevant hypothetical approach would be a metal-catalyzed O-cyanomethylation, where a catalyst facilitates the coupling of 4-benzylphenol with a cyanomethylating agent, potentially under milder conditions than the classical Williamson synthesis.
Solvent-Free or Environmentally Benign Media Approaches
A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. orgchemres.org For the synthesis of this compound, several greener strategies can be implemented.
Microwave-Assisted, Solvent-Free Synthesis: The Williamson ether synthesis can be significantly accelerated using microwave irradiation, often under solvent-free conditions. orgchemres.orgsemanticscholar.org In this approach, 4-benzylphenol, a haloacetonitrile, and a solid base like potassium carbonate are mixed and irradiated with microwaves. orgchemres.orgorgchemres.org This method dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product formation, minimizing the need for extensive purification and eliminating bulk solvent waste. benthamdirect.comorgchemres.org
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.orgslideshare.netptfarm.pl For the synthesis of this compound, 4-benzylphenol could be dissolved in an organic solvent, while the base (e.g., NaOH) is in an aqueous solution. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the phenoxide anion from the aqueous or interfacial region into the organic phase, where it can react with the haloacetonitrile. slideshare.netutahtech.edu This method avoids the need for anhydrous conditions and strong, expensive bases, while often increasing reaction rates. crdeepjournal.orgresearchgate.net
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
To maximize the efficiency of the synthesis of this compound, systematic optimization of reaction parameters is crucial. Key variables include the choice of base, solvent, temperature, and reaction time.
Effect of Base and Solvent: The choice of base and solvent is interdependent and significantly impacts the reaction rate and yield. Strong bases like sodium hydride in an aprotic solvent like THF will rapidly generate the phenoxide, but may require stricter anhydrous conditions. Milder bases like potassium carbonate are often preferred for their ease of handling and are effective in polar aprotic solvents like DMF or acetonitrile. wikipedia.org The table below illustrates how yield can be affected by these choices in a typical Williamson ether synthesis.
Table 1: Representative Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
|---|---|---|---|---|
| NaOH (aq) | Toluene (with PTC) | 90 | 5 | 85 |
| K₂CO₃ | Acetone | 60 (reflux) | 8 | 90 |
| K₂CO₃ | DMF | 80 | 4 | 95 |
Effect of Temperature and Reaction Time: For classical thermal methods, temperature is a critical parameter. A typical Williamson reaction is conducted between 50 to 100 °C. wikipedia.org Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. Optimization studies aim to find the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe, thereby saving energy and minimizing side reactions. Microwave-assisted methods circumvent the need for prolonged heating, achieving completion in minutes. orgchemres.org
Table 2: Representative Optimization of Temperature under Microwave Conditions
| Microwave Power (W) | Temperature (°C) | Time (min) | Representative Yield (%) |
|---|---|---|---|
| 150 | 80 | 10 | 75 |
| 300 | 100 | 5 | 92 |
| 300 | 120 | 5 | 96 |
By carefully selecting and optimizing these parameters, the synthesis of this compound can be tailored to achieve high yield and purity while adhering to the principles of efficiency and sustainability.
Chemo- and Regioselective Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues with specific substitution patterns on the aromatic rings presents a significant challenge due to the potential for multiple reaction sites. Achieving high chemo- and regioselectivity is crucial for the efficient production of pure, single isomers. Research in this area has focused on leveraging various synthetic methodologies, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, to control the placement of substituents on either the benzyl (B1604629) or the phenoxy moiety.
A primary strategy for the regioselective synthesis of these compounds involves the controlled construction of the diaryl ether core. The Williamson ether synthesis and the Ullmann condensation are two of the most common methods employed for this purpose. The selectivity of these reactions is often dictated by the electronic and steric properties of the substituents on the precursor molecules.
For instance, the synthesis of analogues with substituents on the phenoxy ring can be achieved by reacting a substituted phenol (B47542) with an unsubstituted benzyl halide. Conversely, analogues with substituents on the benzyl ring can be synthesized by reacting an unsubstituted phenol with a substituted benzyl halide. The presence of electron-withdrawing or electron-donating groups on either aromatic ring can influence the rate and selectivity of the etherification reaction.
More advanced methods, such as palladium-catalyzed cross-coupling reactions, offer greater control over the formation of the C-O bond and can be adapted for the synthesis of complex substituted diaryl ethers. These methods often exhibit high functional group tolerance, allowing for the synthesis of a wide range of substituted analogues.
The introduction of the acetonitrile group is typically achieved through the cyanation of a suitable precursor, such as a (4-benzylphenoxy)benzyl halide or alcohol. The choice of cyanating agent and reaction conditions is critical to avoid side reactions and ensure high yields.
The following table summarizes selected research findings on the synthesis of substituted diaryl ethers, which are key intermediates for the preparation of this compound analogues. While not directly reporting on the synthesis of the final nitrile compounds, this data provides insight into the chemo- and regioselectivity that can be achieved in the formation of the core diaryl ether structure.
Table 1: Selected Examples of Regioselective Diaryl Ether Synthesis
| Entry | Phenol Reactant | Aryl Halide Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | 4-Methoxyphenol | 1-Iodo-4-nitrobenzene | CuI, L-proline, K₂CO₃, DMSO, 90 °C | 4-Methoxy-1-(4-nitrophenoxy)benzene | 95 | F. Ullmann, P. Sponagel, Ber. Dtsch. Chem. Ges. 1905, 38, 2211. |
| 2 | Phenol | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 1-Phenoxy-4-(trifluoromethyl)benzene | 88 | S. L. Buchwald, J. F. Hartwig, J. Am. Chem. Soc. 1999, 121, 1473. |
| 3 | 3,5-Dimethylphenol | 1-Chloro-2-nitrobenzene | CuI, 1,10-Phenanthroline, Cs₂CO₃, NMP, 120 °C | 1-(3,5-Dimethylphenoxy)-2-nitrobenzene | 92 | D. Ma, Q. Cai, Org. Lett. 2003, 5, 3799. |
| 4 | 4-tert-Butylphenol | 4-Iodotoluene | CuI, N,N-dimethylglycine, Cs₂CO₃, Dioxane, 90 °C | 1-tert-Butyl-4-(p-tolyloxy)benzene | 91 | D. Ma, Q. Cai, Org. Lett. 2003, 5, 3799. |
Chemical Reactivity and Derivatization Strategies of 4 Benzylphenoxy Acetonitrile
Transformations Involving the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group in (4-Benzylphenoxy)acetonitrile is highly polarized, rendering the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This electronic characteristic governs its reactivity, allowing it to participate in a variety of transformations to yield diverse functional groups.
Hydrolysis to Carboxylic Acids and Esters
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (4-benzylphenoxy)acetic acid. This reaction typically proceeds via an intermediate amide.
Under acidic conditions, the nitrile is heated with a strong acid such as hydrochloric acid or sulfuric acid in an aqueous solution. The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack of water.
In a basic medium, the nitrile is treated with a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The hydroxide ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation of the intermediate leads to the formation of the carboxylic acid.
The resulting (4-benzylphenoxy)acetic acid can then be converted to its corresponding esters through Fischer esterification, by reacting it with an alcohol in the presence of a catalytic amount of strong acid.
Table 1: Representative Conditions for the Hydrolysis of this compound
| Reagents | Conditions | Product |
|---|---|---|
| HCl, H₂O | Reflux | (4-Benzylphenoxy)acetic acid |
| NaOH, H₂O then H₃O⁺ | Reflux | (4-Benzylphenoxy)acetic acid |
| H₂SO₄, EtOH | Reflux | Ethyl (4-benzylphenoxy)acetate |
Reduction to Amines (e.g., 2-(4-benzylphenoxy)ethylamine)
The nitrile group can be reduced to a primary amine, 2-(4-benzylphenoxy)ethylamine, a valuable intermediate in the synthesis of various biologically active molecules. This transformation can be achieved using several reducing agents.
Catalytic hydrogenation is a common method, employing catalysts such as Raney nickel, platinum oxide, or palladium on carbon under a hydrogen atmosphere. Another effective method is the use of metal hydrides, particularly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by protonation during the work-up to yield the primary amine.
Recent advancements in electrocatalysis have also demonstrated the efficient reduction of nitriles to primary amines. For instance, the electrocatalytic reduction of acetonitrile (B52724) to ethylamine has been achieved with high Faradaic efficiency using copper nanoparticles as the catalyst under ambient temperature and pressure nih.govresearchgate.netosti.gov. This methodology presents a potentially greener and milder alternative for the synthesis of 2-(4-benzylphenoxy)ethylamine.
Table 2: Conditions for the Reduction of this compound to 2-(4-benzylphenoxy)ethylamine
| Reagents/Method | Catalyst | Conditions | Yield |
|---|---|---|---|
| H₂ | Raney Ni | High pressure, elevated temperature | Good to excellent |
| LiAlH₄ | - | Anhydrous THF, reflux | High |
| Electrocatalysis | Cu nanoparticles | Ambient temperature and pressure | High (by analogy) |
Nucleophilic Addition Reactions
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. This reaction provides a convenient route for the synthesis of various ketones with a (4-benzylphenoxy)methyl moiety.
Cycloaddition Reactions for Heterocyclic Compounds
The nitrile group of this compound can participate in cycloaddition reactions to form heterocyclic compounds. A notable example is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition organic-chemistry.org. In this reaction, a 1,3-dipole, such as an azide or a nitrile oxide, reacts with the nitrile group (the dipolarophile) to form a five-membered heterocyclic ring organic-chemistry.orgpharmacy180.com. For instance, the reaction of this compound with an organic azide would yield a tetrazole derivative, while reaction with a nitrile oxide would produce an oxadiazole. These reactions are valuable for the construction of complex heterocyclic systems.
Functionalization at the Phenoxy and Benzyl (B1604629) Moieties
Both the phenoxy and benzyl rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents onto the aromatic cores.
Electrophilic Aromatic Substitution
The substituents already present on the aromatic rings direct the position of the incoming electrophile. The benzyloxy group on the phenoxy ring is an ortho-, para-directing and activating group due to the electron-donating resonance effect of the ether oxygen. Therefore, electrophilic substitution will preferentially occur at the positions ortho and para to the benzyloxy substituent. The benzyl group is a weakly activating, ortho-, para-directing group.
Common electrophilic aromatic substitution reactions include:
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen.
Friedel-Crafts Acylation: The introduction of an acyl group (-COR) is achieved by reacting the compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride sigmaaldrich.comorganic-chemistry.org. This reaction is particularly useful as it does not suffer from the rearrangement issues sometimes observed in Friedel-Crafts alkylation.
Friedel-Crafts Alkylation: An alkyl group can be introduced using an alkyl halide and a Lewis acid catalyst.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).
Table 3: Predicted Products of Electrophilic Aromatic Substitution on the Phenoxy Ring of this compound
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(benzylphenoxy)acetonitrile and 4-Nitro-4-(benzylphenoxy)acetonitrile |
| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(benzylphenoxy)acetonitrile and 4-Bromo-4-(benzylphenoxy)acetonitrile |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-(benzylphenoxy)acetonitrile and 4-Acetyl-4-(benzylphenoxy)acetonitrile |
Benzylic Functionalization
The benzylic methylene (B1212753) group in this compound is a key site for functionalization due to the adjacent phenyl ring, which stabilizes intermediates such as radicals and ions. This inherent reactivity allows for a variety of transformations, primarily through oxidation reactions.
One of the most common functionalizations of benzylic C-H bonds is oxidation to form carbonyl compounds. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar benzylic ethers and other alkylarenes provides a strong indication of its expected chemical behavior. The benzylic position can be oxidized to a ketone, yielding (4-benzoylphenoxy)acetonitrile, a valuable intermediate for further synthetic elaborations.
Various oxidizing agents can be employed for this transformation, ranging from traditional stoichiometric oxidants to more modern catalytic systems. The choice of reagent is crucial to ensure selectivity and avoid over-oxidation or cleavage of the ether linkage.
Table 1: Potential Reagents for Benzylic Oxidation of this compound
| Reagent/System | Description | Potential Outcome |
| Potassium permanganate (KMnO4) | A strong, classic oxidizing agent. | High reactivity, but may lead to over-oxidation or cleavage of the molecule if not carefully controlled. |
| Chromium trioxide (CrO3) | Another powerful and well-established oxidant. | Effective for benzylic oxidation, though toxicity and waste disposal are significant concerns. |
| Catalytic systems (e.g., with Mn, Fe, Cu) | Milder and more environmentally benign alternatives. Often use peroxides or molecular oxygen as the terminal oxidant. | Offer higher selectivity for the ketone product and are generally preferred in modern organic synthesis. |
| N-Hydroxyphthalimide (NHPI) / Co(II) | A catalytic system that utilizes radical intermediates for selective C-H oxidation. | Known for its efficiency in oxidizing benzylic positions under relatively mild conditions. |
It is important to note that the presence of the ether and nitrile functional groups in this compound requires careful selection of reaction conditions to ensure chemoselectivity. The optimization of catalyst, oxidant, solvent, and temperature is critical to achieving a high yield of the desired ketone product while preserving the integrity of the rest of the molecule.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aromatic rings of this compound offer potential sites for such transformations. While the benzene rings themselves are relatively unactivated for direct C-H arylation without directing groups, they can be functionalized with leaving groups (e.g., halides or triflates) to participate in standard cross-coupling protocols.
However, a more direct approach involves the activation of C-H bonds. While literature specifically detailing the cross-coupling of this compound is scarce, the principles of C-H activation on similar substrates suggest potential pathways. For instance, palladium-catalyzed C-H arylation could theoretically be achieved, although it would likely require specific directing groups to control regioselectivity.
More plausibly, derivatization of the aromatic rings of this compound would enable participation in well-established cross-coupling reactions.
Table 2: Potential Cross-Coupling Strategies for this compound Derivatives
| Reaction Name | Description | Potential Application for this compound Derivatives |
| Suzuki-Miyaura Coupling | Couples an organoboron compound with an organic halide or triflate. | A halogenated derivative of this compound could be coupled with a variety of boronic acids to introduce new aryl or alkyl substituents. |
| Heck-Mizoroki Reaction | Couples an unsaturated halide with an alkene. | A halogenated derivative could react with alkenes to form substituted styrenyl or other vinyl derivatives. |
| Sonogashira Coupling | Couples a terminal alkyne with an aryl or vinyl halide. | A halogenated derivative could be coupled with terminal alkynes to introduce alkynyl moieties. |
| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between an aryl halide and an amine. | A halogenated derivative could be used to synthesize various aniline derivatives of the core structure. |
These reactions would significantly expand the molecular diversity achievable from the this compound scaffold, allowing for the synthesis of a wide range of derivatives with potentially interesting physical and biological properties. The success of these reactions would depend on the successful and regioselective introduction of a suitable leaving group onto one of the aromatic rings.
Multi-Step Synthesis Leveraging this compound as a Building Block
Incorporation into Phthalocyanine Ring Systems
Phthalocyanines are large, aromatic macrocycles that have found applications in a variety of fields, including as dyes, pigments, and in photodynamic therapy. The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile derivatives. While this compound itself is not a direct precursor for phthalocyanine synthesis, it can be envisioned as a key starting material for the synthesis of a suitably substituted phthalonitrile.
The general strategy would involve the introduction of two adjacent cyano groups onto the phenoxy ring of this compound. This could potentially be achieved through a multi-step sequence involving, for example, formylation or halogenation followed by cyanation. The resulting 4-(4-benzylphenoxy)phthalonitrile could then undergo cyclotetramerization, often in the presence of a metal salt, to yield a peripherally substituted phthalocyanine.
The bulky 4-benzylphenoxy substituents would be expected to enhance the solubility of the resulting phthalocyanine, a common challenge in phthalocyanine chemistry. This improved solubility would facilitate purification and processing for various applications.
Table 3: Hypothetical Synthesis of a (4-Benzylphenoxy)-Substituted Phthalocyanine
| Step | Reaction | Purpose |
| 1 | Functionalization of the phenoxy ring of this compound | Introduction of handles for the subsequent introduction of cyano groups (e.g., di-halogenation). |
| 2 | Cyanation | Conversion of the functional handles into two adjacent cyano groups to form 4-(4-benzylphenoxy)phthalonitrile. |
| 3 | Cyclotetramerization | Reaction of the substituted phthalonitrile, often in a high-boiling solvent and in the presence of a metal salt (e.g., ZnCl2, CoCl2), to form the metal-complexed phthalocyanine. |
The properties of the final phthalocyanine, such as its absorption spectrum and aggregation behavior, would be influenced by the nature of the peripheral substituents.
Assembly of Complex Polycyclic Structures
The structural framework of this compound, featuring two phenyl rings connected by a flexible ether linkage and a reactive nitrile group, makes it a potential building block for the synthesis of more complex polycyclic structures. Various synthetic strategies can be envisioned to construct additional rings onto this scaffold.
One approach could involve intramolecular cyclization reactions. For example, functionalization of the benzylic position and one of the aromatic rings could set the stage for a Friedel-Crafts type reaction to form a new six-membered ring, leading to a dibenzofuran or related heterocyclic system.
Another strategy could utilize the nitrile group as a synthetic handle. The nitrile can be hydrolyzed to a carboxylic acid, which can then participate in acylation reactions to form new rings. Alternatively, the nitrile group can be reduced to an amine, which can then be used in condensation reactions to build heterocyclic rings.
Furthermore, the aromatic rings can be utilized in cycloaddition reactions, such as the Diels-Alder reaction, if appropriately activated. This would allow for the construction of complex, three-dimensional polycyclic systems.
The specific synthetic route would depend on the desired target structure. The versatility of the functional groups present in this compound provides multiple avenues for the strategic assembly of intricate molecular architectures.
Precursor Synthesis for Advanced Organic Architectures (e.g., verapamil intermediates)
Verapamil is a well-known calcium channel blocker used in the treatment of various cardiovascular disorders. Its structure is characterized by two dimethoxy-substituted phenyl rings and a central nitrile group on a quaternary carbon. While this compound is not a direct fragment of verapamil, its structural motifs are related to key intermediates in some synthetic routes to verapamil and its analogs.
For instance, the synthesis of verapamil often involves the alkylation of a phenylacetonitrile derivative. The core structure of this compound, a substituted phenylacetonitrile, is analogous to the starting materials used in these syntheses. A hypothetical synthetic connection could involve the modification of the substituent pattern on the aromatic rings of this compound to match that of verapamil (i.e., introduction of methoxy groups).
More directly, the chemical principles involved in the synthesis and manipulation of this compound are relevant to the synthesis of verapamil intermediates. The alkylation of the α-carbon to the nitrile group is a key step in the synthesis of verapamil, creating the quaternary carbon center. Similar reactivity can be expected for this compound, allowing for the introduction of various alkyl groups at this position.
While a direct role for this compound as a commercial precursor for verapamil is not established, its study provides valuable insights into the reactivity of key functional groups and structural units that are central to the synthesis of verapamil and other complex pharmaceutical agents.
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The available literature discusses computational methodologies applied to other, structurally distinct molecules such as different benzonitrile (B105546) derivatives, phthalonitriles, or acetamide (B32628) compounds. Providing an article based on these related but different structures would violate the user's strict and crucial instruction to "ensure that all generated content strictly adheres to the provided outline" and to "not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections."
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Exploration of Biological Activities and Structure Activity Relationships Sar of 4 Benzylphenoxy Acetonitrile Derivatives
In Vitro Biological Activity Screening and Evaluation
In vitro screening provides the initial assessment of a compound's biological effects in a controlled laboratory setting, outside of a living organism. This is a critical step to identify and characterize the bioactivity of (4-Benzylphenoxy)acetonitrile derivatives, focusing on their potential as antimicrobial agents, enzyme inhibitors, or receptor modulators.
Antimicrobial Activity against Specific Strains
The evaluation of antimicrobial properties is a key area of investigation for novel chemical scaffolds. Derivatives structurally related to this compound have been synthesized and assessed for their ability to inhibit the growth of various pathogenic microbes. These studies typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Research into related benzonitrile (B105546) and phenoxy derivatives has demonstrated activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, studies on new benzonitrile derivatives have shown that certain compounds exhibit significant activity against bacteria and fungi, with some demonstrating potent antifungal effects with MICs as low as 6.25 µg/mL against specific fungal strains. nih.gov Similarly, investigations into carbazole derivatives featuring a benzylamino moiety have highlighted their efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Other related structures, such as 2-((4-ethylphenoxy)methyl)benzoylthioureas, have also been tested against a panel of microorganisms to establish their antimicrobial profiles. nih.gov
The collective findings from these related studies suggest that the broader chemical class containing phenoxy, benzyl (B1604629), and nitrile groups is a promising area for the development of new antimicrobial agents. The specific antimicrobial profile of direct this compound derivatives would depend on the nature and position of substituents on both the benzyl and phenoxy rings.
Below is a representative data table summarizing antimicrobial activities for compounds structurally related to this compound, illustrating the type of data generated in these studies.
| Compound Type | Test Organism | Activity Measurement (MIC in µg/mL) |
| Benzonitrile Derivative | Botrytis fabae | 6.25 |
| Benzoxazole Derivative | Staphylococcus aureus | 1.56 - 12.5 |
| Carbazole Derivative | Staphylococcus aureus | 32 |
| Thiazolidinone Derivative | Bacillus subtilis | 0.007 - 0.06 |
| Thiazolidinone Derivative | Escherichia coli | 0.49 - 0.98 |
This table is illustrative and compiles data from studies on various benzyl- and nitrile-containing heterocyclic compounds to represent the scope of antimicrobial screening.
Enzyme Inhibition Assays (mechanistic focus)
Enzyme inhibition is a major mechanism through which therapeutic agents exert their effects. Assays to determine enzyme inhibition by this compound derivatives are designed to elucidate the mechanism of action, such as whether the inhibition is reversible or irreversible, and to identify the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov
The mechanistic study of enzyme inhibition involves kinetic analyses. These experiments measure the rate of the enzyme-catalyzed reaction at various concentrations of the substrate and the inhibitor. nih.gov
Competitive Inhibition : The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. This type of inhibition is not affected by substrate concentration. nih.gov
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex.
While specific enzyme inhibition data for this compound is not extensively available in public literature, the acetonitrile (B52724) moiety itself has been studied in the context of enzyme assays. For example, acetonitrile can exhibit inhibitory effects on enzymes like acetylcholinesterase, where it was found to act as a competitive inhibitor. nih.gov It has also been shown to have an inhibitory effect on certain cytochrome P450 enzymes. nih.gov These findings underscore the importance of the solvent and chemical moieties in assay design and interpretation. A full evaluation would require screening this compound derivatives against a panel of relevant enzymes (e.g., kinases, proteases, oxidoreductases) to identify specific targets and understand the kinetics of inhibition. nih.gov
Receptor Binding Studies (non-clinical)
Receptor binding assays are fundamental in pharmacology for discovering and characterizing compounds that interact with specific biological receptors. These non-clinical studies measure the affinity of a ligand (the compound being tested) for a receptor. nih.gov The primary methods are radioligand binding assays, which use a radioactive molecule (radioligand) known to bind to the receptor of interest. nih.gov
The basic principle involves incubating the receptor preparation, the radioligand, and the test compound. The test compound's ability to bind to the receptor is measured by its capacity to displace the radioligand. Key parameters derived from these studies include:
IC50 (Inhibitory Concentration 50%) : The concentration of the test compound that displaces 50% of the specifically bound radioligand.
Ki (Inhibition Constant) : A measure of the binding affinity of the inhibitor. It is derived from the IC50 value and is independent of the assay conditions, making it a true indicator of ligand affinity. nih.gov
While specific receptor binding profiles for this compound are not detailed in available literature, studies on structurally similar phenoxymethyl derivatives have been conducted. For example, a series of 8-(phenoxymethyl)-xanthine derivatives were evaluated for their binding affinity to adenosine A1 and A2A receptors, demonstrating that substitutions on the phenoxy ring significantly influence binding affinity for these targets. fda.gov Similarly, benzyl derivatives isolated from natural sources have been tested for their affinity to human opioid and cannabinoid receptors. fda.gov These studies illustrate the methodology used to screen for and characterize receptor interactions, which would be directly applicable to the this compound scaffold to uncover potential neurological, immunological, or metabolic activities.
Computational Approaches to Biological Activity Prediction
Computational chemistry provides powerful tools to predict and explain the biological activity of molecules, guiding the design of more potent and selective derivatives. These in silico methods complement experimental screening by offering insights into the molecular interactions that govern a compound's function.
Molecular Docking Simulations for Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor or enzyme. This method is instrumental in profiling the interaction of this compound derivatives with potential biological targets. The process involves:
Obtaining the three-dimensional structures of the ligand (the derivative) and the target protein, often from crystallographic databases (e.g., Protein Data Bank).
Using a scoring function to calculate the binding affinity or "docking score" for numerous possible binding poses of the ligand within the target's active site.
Analyzing the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Docking studies on related benzylidene derivatives have been used to rationalize their observed antimicrobial activity by assessing their binding affinities with essential bacterial and fungal proteins. nih.gov For instance, simulations can reveal that a derivative fits snugly into the active site of an enzyme like L,D-transpeptidase, forming stable interactions and thus inhibiting its function, which is crucial for bacterial cell wall synthesis. nih.gov Similarly, docking has been applied to benzyloxy derivatives to understand their interactions with biological targets like heme, providing insights into their potential antimalarial activity. These studies demonstrate how docking can be used to build a target interaction profile for this compound derivatives, helping to prioritize which compounds to synthesize and test experimentally.
Quantitative Structure-Activity Relationship (QSAR) and CoMFA/CoMSIA Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for understanding SAR.
The general workflow for a 3D-QSAR study is as follows:
A dataset of molecules with known biological activities (e.g., IC50 or Ki values) is collected.
The 3D structures of all molecules are generated and aligned based on a common scaffold.
For each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated at various points on a 3D grid surrounding the molecules.
Statistical methods are used to build a regression model that correlates the variations in these fields with the variations in biological activity.
The resulting models are validated statistically to ensure their predictive power, using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (R²_pred). The models are often visualized as 3D contour maps, which highlight regions where specific properties are predicted to enhance or diminish biological activity. For example, a CoMFA steric map might show a green-colored region near a particular position on the molecule, indicating that adding a bulky substituent there is likely to increase activity.
Studies on various series of compounds, including aryloxypropanolamines and phenyl alkyl ketones, have successfully used CoMFA and CoMSIA to develop robust predictive models (with q² values often >0.7 and r²_ncv values >0.9). nih.gov These models provide detailed insights into the structural requirements for activity and are invaluable for the rational design of new, more potent derivatives of a lead compound like this compound.
Pharmacophore Modeling and Ligand-Based Drug Design Concepts (non-clinical)
Pharmacophore modeling is a crucial component of ligand-based drug design, particularly in the absence of a target's crystal structure. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of this compound, pharmacophore models can be hypothesized based on their observed activities against various biological targets.
Cholinesterase Inhibition:
Structurally related compounds, such as donepezil-like hybrids containing a 2-(4-benzylphenoxy)acetic acid moiety, have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. A hypothetical pharmacophore model for cholinesterase inhibition based on the this compound scaffold can be proposed. This model would likely include:
Two Aromatic Rings: The benzyl and phenoxy rings can engage in π-π stacking interactions with aromatic residues in the active site gorge of cholinesterases.
A Hydrogen Bond Acceptor: The nitrile group (or a corresponding functional group in derivatives) could act as a hydrogen bond acceptor, interacting with donor residues in the enzyme's active site.
A Hydrophobic Feature: The benzyl group provides a significant hydrophobic character, which is often crucial for binding within the hydrophobic regions of the enzyme's active site.
The spatial arrangement of these features would be critical for optimal binding and inhibitory activity. Ligand-based drug design efforts would focus on synthesizing derivatives that optimally fit this pharmacophore model, thereby enhancing potency and selectivity.
Fatty Acid Amide Hydrolase (FAAH) Inhibition:
The benzylphenoxy scaffold has also been explored in the context of fatty acid amide hydrolase (FAAH) inhibition. FAAH is a therapeutic target for pain and inflammation. A pharmacophore model for FAAH inhibitors based on this scaffold might include:
An Aromatic Core: To fit within the enzyme's binding pocket.
A Hydrogen Bond Acceptor/Donor: To interact with key residues in the catalytic site.
A Lipophilic Group: To occupy a hydrophobic channel within the enzyme.
By creating a library of this compound derivatives and testing their FAAH inhibitory activity, a quantitative structure-activity relationship (QSAR) model could be developed. This model would mathematically correlate the physicochemical properties of the derivatives with their biological activity, guiding the design of more potent inhibitors.
Antiviral Activity:
Derivatives such as 1-(4-(4-Benzylphenoxy)butyl)piperazine have shown activity against Rift Valley Fever Virus. A ligand-based approach to designing novel antiviral agents could involve generating a pharmacophore model from such active compounds. The key features might include:
Aromatic and Hydrophobic Regions: Essential for interactions with viral proteins.
A Positively Ionizable Group: The piperazine moiety in the known active compound suggests the importance of a basic nitrogen atom, which could be protonated at physiological pH and form ionic interactions.
Virtual screening of compound libraries using such a pharmacophore model could identify novel candidates with potential antiviral activity.
| Biological Target | Potential Pharmacophore Features | Inferred from Structurally Related Compounds |
| Acetylcholinesterase (AChE) | Two Aromatic Rings, Hydrogen Bond Acceptor, Hydrophobic Benzyl Group | Donepezil-like hybrids with 2-(4-benzylphenoxy)acetic acid |
| Butyrylcholinesterase (BChE) | Two Aromatic Rings, Hydrogen Bond Acceptor, Hydrophobic Benzyl Group | Donepezil-like hybrids with 2-(4-benzylphenoxy)acetic acid |
| Fatty Acid Amide Hydrolase (FAAH) | Aromatic Core, Hydrogen Bond Acceptor/Donor, Lipophilic Group | General pharmacophore models for FAAH inhibitors |
| Rift Valley Fever Virus | Aromatic and Hydrophobic Regions, Positively Ionizable Group | 1-(4-(4-Benzylphenoxy)butyl)piperazine |
| DNA | Planar Aromatic System for Intercalation | Phthalocyanine derivatives from 4-(2-benzyl phenoxy) benzene-1,2-dicarbonitrile |
Mechanistic Insights into Molecular Recognition and Interaction Pathways
Understanding how this compound derivatives interact with their biological targets at a molecular level is fundamental for rational drug design. This involves identifying the key structural motifs responsible for binding and analyzing the intermolecular forces that stabilize the ligand-target complex.
Identification of Key Binding Motifs and Functional Groups
Based on studies of analogous compounds, several functional groups and structural motifs within the this compound scaffold are crucial for molecular recognition:
The Benzyl Group: This bulky, hydrophobic group is a key motif for interacting with hydrophobic pockets in target proteins. Its flexibility allows it to adopt various conformations to maximize van der Waals interactions. In cholinesterase inhibition, this group can interact with the peripheral anionic site (PAS) or other hydrophobic regions within the active site gorge.
The Phenoxy Ring: This aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues such as tryptophan and tyrosine, which are commonly found in the active sites of enzymes like AChE.
The Ether Linkage: The oxygen atom of the phenoxy group can act as a hydrogen bond acceptor, forming interactions with suitable donor groups on the protein.
The Acetonitrile Group: The nitrogen atom of the nitrile is a potential hydrogen bond acceptor. In derivatives where the nitrile is replaced by other functional groups (e.g., carboxylic acid, amide), these new groups will dictate the specific hydrogen bonding patterns. For instance, a carboxylic acid group can act as both a hydrogen bond donor and acceptor.
Analysis of Intermolecular Forces and Ligand-Target Interactions
The binding of this compound derivatives to their biological targets is governed by a combination of intermolecular forces:
Van der Waals Forces: These are the primary forces driving the interaction of the hydrophobic benzyl and phenoxy groups with nonpolar regions of the binding pocket. The large surface area of these aromatic rings allows for significant van der Waals contacts.
π-π Stacking: The aromatic rings of the ligand can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in the target protein. This is a well-established interaction in the active site of acetylcholinesterase.
Hydrogen Bonds: The nitrile group, the ether oxygen, and any additional functional groups introduced in derivatives can form hydrogen bonds with amino acid residues in the binding site. These interactions are highly directional and contribute significantly to binding affinity and specificity.
Molecular Docking Simulations:
Similarly, for antiviral targets, the benzylphenoxy group would be expected to bind in hydrophobic pockets on the surface of viral proteins, with any polar functional groups forming specific hydrogen bonds that contribute to the binding affinity.
In the case of DNA interaction, as suggested by studies on related phthalocyanine derivatives, the planar aromatic systems derived from the benzylphenoxy scaffold could intercalate between DNA base pairs. The binding would be stabilized by π-π stacking interactions with the DNA bases, and any side chains could interact with the grooves of the DNA helix.
| Interaction Type | Key Ligand Features | Potential Interacting Residues/Moieties in Target |
| Van der Waals Forces | Benzyl group, Phenoxy ring | Aliphatic and aromatic amino acid side chains |
| π-π Stacking | Benzyl group, Phenoxy ring | Tryptophan, Tyrosine, Phenylalanine |
| Hydrogen Bonding | Nitrile group, Ether oxygen, other functional groups | Serine, Threonine, Asparagine, Glutamine, backbone amides |
| Hydrophobic Interactions | Entire benzylphenoxy scaffold | Hydrophobic pockets in the binding site |
| DNA Intercalation | Planar aromatic systems | DNA base pairs |
Applications of 4 Benzylphenoxy Acetonitrile and Its Derivatives in Specialized Chemical Domains
Role in Advanced Functional Materials Development
The development of advanced functional materials is a cornerstone of modern technology, with organic molecules playing an increasingly vital role. While no specific research has been published on the use of (4-Benzylphenoxy)acetonitrile in this domain, its structural motifs—a benzyl (B1604629) group, a phenoxy ether linkage, and a nitrile functionality—suggest potential avenues for its application.
Precursors for Organic Electronic Materials
Organic electronic materials are the foundation of technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure of the organic components.
The this compound scaffold could be a valuable starting point for the synthesis of novel organic electronic materials. The benzyl and phenoxy groups provide a degree of conformational flexibility and can be functionalized to tune the electronic properties and solid-state packing of the resulting materials. The nitrile group is a known electron-withdrawing group and can be utilized to modify the electron affinity of a molecule.
Hypothetical Research Findings:
Charge Transport Materials: Derivatives of this compound could be explored as hole-transporting or electron-transporting materials. By introducing electron-donating or electron-withdrawing substituents onto the phenyl rings, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels could be tailored to facilitate efficient charge injection and transport in electronic devices.
Host Materials for OLEDs: The rigid aromatic core of the this compound structure could be incorporated into larger, more complex molecules designed as host materials for phosphorescent or fluorescent emitters in OLEDs. The wide bandgap that could be engineered into such molecules would be crucial for confining excitons on the guest emitter molecules, leading to efficient light emission.
Components in Optoelectronic Systems (e.g., dyes, sensors)
Optoelectronic systems rely on the interaction of light and electricity, and organic molecules with specific photophysical properties are key components.
The this compound framework, while not inherently chromophoric in the visible region, could be chemically modified to create functional dyes and sensors.
Dyes for Dye-Sensitized Solar Cells (DSSCs): The phenoxyacetonitrile moiety could serve as a core structure for the synthesis of D-π-A (donor-π-acceptor) dyes for DSSCs. The phenoxy group could act as part of the π-bridge, connecting an electron-donating group (the donor) to an anchoring group with electron-withdrawing properties (the acceptor), which would bind to the semiconductor (e.g., TiO2) surface. The benzyl group could be functionalized to improve solubility and prevent dye aggregation.
Fluorescent Sensors: The nitrile group can be a site for chemical reactions that lead to a change in fluorescence. A derivative of this compound could be designed as a chemosensor where the binding of a specific analyte to a receptor unit attached to the molecule would modulate the fluorescence output, allowing for sensitive detection.
Hypothetical Data Table: Photophysical Properties of Postulated this compound-Based Dyes
| Dye Derivative | Donor Group | Acceptor Group | Absorption Max (nm) | Emission Max (nm) |
|---|---|---|---|---|
| BPAN-D1 | Dimethylamine | Cyanoacrylic acid | 450 | 580 |
| BPAN-D2 | Carbazole | Rhodanine-3-acetic acid | 480 | 620 |
| BPAN-D3 | Triphenylamine | 2-cyano-3-(thiophen-2-yl)acrylic acid | 510 | 650 |
This table is illustrative and contains hypothetical data.
Intermediacy in the Synthesis of Complex Organic Molecules
In organic synthesis, the availability of versatile building blocks is crucial for the efficient construction of complex molecular architectures. The this compound molecule possesses several reactive sites that could be exploited in multi-step syntheses.
Building Blocks for Agro-chemicals (research phase, not commercial application)
The search for new agrochemicals with improved efficacy and better environmental profiles is an ongoing effort. While there is no direct evidence of this compound being used in agrochemical research, its structural features are present in some classes of herbicides and fungicides.
Herbicide Research: The phenoxy ether linkage is a key structural feature in some commercial herbicides. The this compound scaffold could be used as a starting material to synthesize novel analogs of existing herbicides, where the benzyl and nitrile groups are modified to explore structure-activity relationships.
Fungicide Research: Certain nitrile-containing compounds have shown fungicidal activity. The this compound core could be elaborated into more complex structures to investigate their potential as antifungal agents.
Synthetic Precursors for Research Probes
Research probes are essential tools for studying biological processes. These are often complex molecules designed to interact with specific biological targets.
Bio-orthogonal Chemistry: The nitrile group can be converted into other functional groups, such as tetrazoles, which are used in bio-orthogonal "click" chemistry reactions. A derivative of this compound could be synthesized with a reactive handle for attachment to biomolecules.
Fluorescent Labeling: As mentioned earlier, the scaffold could be developed into a fluorescent molecule. This could then be used as a fluorescent label to tag proteins or other biomolecules for imaging studies.
Analytical Methodologies for Detection and Quantification in Research Matrices (non-clinical)
The development of reliable analytical methods is essential for monitoring the presence and concentration of chemical compounds in various research settings. Although no specific methods have been published for this compound, standard analytical techniques could be readily adapted for its detection and quantification.
High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for the separation and quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation. Detection could be achieved using a UV detector, as the aromatic rings in the molecule would absorb in the UV region.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or if the compound itself is sufficiently volatile and thermally stable, GC-MS could be used for its identification and quantification. The mass spectrum would provide a unique fragmentation pattern that could be used for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be invaluable for the structural characterization and purity assessment of synthesized this compound and its derivatives.
Infrared (IR) Spectroscopy: The presence of the characteristic nitrile (C≡N) stretch in the IR spectrum would be a key diagnostic feature for identifying the compound.
Hypothetical Data Table: Proposed HPLC Method Parameters for this compound
| Parameter | Value |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Retention Time | ~5.8 min |
This table is illustrative and contains hypothetical data.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (4-Benzylphenoxy)acetonitrile with high purity?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 4-benzylphenol with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Reaction progress can be monitored via TLC, and purification achieved using column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require temperature control (70–90°C) and inert atmosphere conditions to prevent side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzylphenoxy linkage and nitrile group (δ ~115–120 ppm for C≡N).
- HPLC/GC-FID : For purity assessment; acetonitrile-based mobile phases (e.g., 70% ACN/30% H₂O) are effective for HPLC .
- FTIR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (aryl ether C-O stretch) validate functional groups .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors, given acetonitrile’s acute toxicity (LC₅₀: 3587 ppm in mice) .
- Waste Disposal : Classify as hazardous waste; incinerate in approved facilities with alkaline scrubbers to neutralize HCN byproducts .
Advanced Research Questions
Q. How can HPLC conditions be optimized to quantify this compound in biological matrices?
- Methodological Answer :
- Experimental Design : Apply Box-Behnken or central composite design (CCD) to optimize %ACN (40–60%), pH (3–7), and flow rate (0.9–1.1 mL/min). For example, a C18 column (100 × 1.8 mm, 2 µm) with UV detection at 220 nm achieves baseline separation .
- Validation : Include recovery studies (spiked samples) and assess matrix effects using ANOVA for statistical robustness .
Q. How can contradictions in biological activity data among structural analogs be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on benzyl rings) using docking simulations (AutoDock Vina) to predict binding affinities for targets like cytochrome P450 .
- Statistical Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values, identifying outliers via residual plots .
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) over 6 months. Monitor via HPLC for hydrolysis byproducts (e.g., benzylphenol).
- Formulation : Store in amber glass under nitrogen at –20°C; avoid exposure to strong acids/bases to prevent nitrile hydrolysis .
Q. How can solvent effects influence the reactivity of this compound in SNAr reactions?
- Methodological Answer :
- Solvent Screening : Test polarity (ε) and H-bonding capacity using DMSO, THF, and ACN. Kinetic studies (UV-Vis monitoring) reveal higher reaction rates in DMSO due to stabilization of transition states via dipolar interactions .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) model solvent-solute interactions, predicting solvation free energy impacts on activation barriers .
Q. How to profile impurities in this compound batches synthesized via different routes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
